2-Benzothiazolesulfenamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzothiazolesulfenamide and its derivatives has been a subject of study for many researchers. A novel route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone and 2-(acetonylthio)benzothiazole through carbon–sulfur bond cleavage reactions in a basic medium has been developed, using phenacyl bromide and α-chloroacetone, respectively (Al-Omran & El-Khair, 2014). Additionally, the aerobic hydrolysis-cascade reaction of N-phenacylbenzothiazolium bromides has been exploited to obtain N-formyl-2-benzoyl benzothiazoline and 2-substituted benzothiazole products under mild conditions (Sahoo & Pan, 2019).
Scientific Research Applications
Antitumor Properties
2-Benzothiazolesulfenamide derivatives show potent antitumor properties. The study by Bradshaw et al. (2002) discusses amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their potential in combating breast and ovarian tumors with manageable side effects (Bradshaw et al., 2002). Similarly, Kamal et al. (2015) review patents related to benzothiazoles, emphasizing their role in anticancer therapy and diverse biological activities (Kamal, Hussaini, & Malik, 2015).
Synthesis of Pharmaceutical Compounds
Jiang Xin-y (2013) discusses the synthesis of N'-substituted phenyl-2-benzothiazolesulfonylureas derivatives, showcasing the versatility of this compound in pharmaceutical compound synthesis and its potential in treating lung cancer (Jiang Xin-y, 2013).
Environmental Impact and Analytical Methods
Herrero et al. (2014) provide an overview of the analytical methods for determining benzothiazoles in environmental matrices, highlighting their occurrence as emerging organic pollutants in water and soil (Herrero, Borrull, Pocurull, & Marcé, 2014).
Safety and Hazards
When handling 2-Benzothiazolesulfenamide, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . This material is stable under normal conditions of use . Prevent contact with oxidizing agents . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .
Mechanism of Action
Target of Action
2-Benzothiazolesulfenamide is an organosulfur compound with sulfur-nitrogen bonds . It has found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth
Mode of Action
The mode of action of this compound involves the formation of sulfur-nitrogen bonds . A direct synthesis of 2-Benzothiazolesulfenamides was reported by Yuan and colleagues, which involved the reaction between 2-mercaptobenzothiazole and alkylamines . This S-N bond formation reaction required 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst .
Biochemical Pathways
Organosulfur compounds with sulfur-nitrogen bonds, such as this compound, have been widely applied as building blocks in medical chemistry .
Result of Action
It is known that this compound may cause sensitization by skin contact . Once sensitized, an allergic skin reaction may occur with reddening, swelling, and rash when subsequently exposed to very low levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that this compound is stable under normal conditions of use . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .
properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl)thiohydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNLWUFFWOYKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182292 | |
Record name | 2-Benzothiazylsulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2801-21-0 | |
Record name | 2-Benzothiazolesulfenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2801-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazylsulfenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolesulfenamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzothiazylsulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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